molecular formula C7H8N4O B3029357 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one CAS No. 62981-82-2

2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B3029357
CAS No.: 62981-82-2
M. Wt: 164.16
InChI Key: DKCNEPJKPMJYRI-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrrole and pyrimidine ring system, which contributes to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain tyrosine kinases, which are enzymes that transfer phosphate groups from ATP to tyrosine residues on proteins . This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival. Additionally, this compound interacts with cyclin-dependent kinases, which are essential for cell cycle regulation .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with tyrosine kinases and cyclin-dependent kinases can lead to altered cell signaling, affecting processes such as cell growth, differentiation, and apoptosis . Furthermore, this compound has been observed to impact gene expression by inhibiting transcription factors that are involved in the regulation of various genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases and cyclin-dependent kinases, inhibiting their activity . This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects while still exerting its biological activity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that are subsequently excreted . This compound can also affect metabolic flux by inhibiting key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound has been found to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and proteins, while in the nucleus, it can influence gene expression by interacting with transcription factors . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidines, including 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, can be achieved through various methods. One common approach involves the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes, followed by cyclization . Another method includes microwave-assisted reactions and Fischer indole-type synthesis . These methods often require specific reaction conditions, such as the use of CuCl and 6-methylpicolinic acid as a catalytic system, and the presence of NaI as an additive .

Industrial Production Methods: Industrial production of pyrrolo[2,3-d]pyrimidines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of pyrrolo[2,3-d]pyrimidines include oxidizing agents like NaClO2 and TEMPO, reducing agents, and various electrophiles . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding pyrimidinones, while substitution reactions can introduce various functional groups into the pyrrolo[2,3-d]pyrimidine scaffold.

Scientific Research Applications

Biological Activity

2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4O. Its structure features a pyrrolo-pyrimidine core that is pivotal for its biological activity. The compound's unique structural attributes contribute to its interactions with various biological targets.

1. Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis that is often upregulated in cancer cells. The inhibition of GARFTase leads to decreased proliferation of tumor cells expressing folate receptors (FR) .

Table 1: Inhibition Potency Against Tumor Cell Lines

CompoundTargetIC50 (µM)Mechanism
This compoundGARFTaseTBDInhibition of purine biosynthesis
Compound 1 (related derivative)FR-expressing cells0.5Selective transport and GARFTase inhibition

2. Anti-inflammatory Effects

Pyrrolo[2,3-d]pyrimidine derivatives have also demonstrated anti-inflammatory properties. The presence of specific substituents on the pyrimidine ring enhances their efficacy in inhibiting cyclooxygenase (COX) enzymes. For example, compounds similar to 2-amino derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 2: Anti-inflammatory Activity Comparison

CompoundCOX Inhibition IC50 (µM)Comparison DrugIC50 (µM)
This compoundTBDCelecoxib0.04 ± 0.01

3. Antiviral Activity

Emerging studies suggest potential antiviral properties for pyrrolo[2,3-d]pyrimidines. Certain derivatives have shown inhibitory effects against viruses such as Zika and Dengue virus with EC50 values indicating significant antiviral activity . The mechanism involves interference with viral replication processes.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : By targeting enzymes involved in nucleotide synthesis like GARFTase and COX enzymes.
  • Selective Transport Mechanisms : The compound's ability to utilize folate receptor-mediated transport enhances its uptake in cancerous tissues.

Case Studies

A notable study evaluated the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in various cancer cell lines. The results demonstrated that compounds with structural modifications led to enhanced potency against tumor growth compared to traditional antifolates .

Properties

CAS No.

62981-82-2

Molecular Formula

C7H8N4O

Molecular Weight

164.16

IUPAC Name

2-amino-6-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O/c1-3-2-4-5(9-3)10-7(8)11-6(4)12/h2H,1H3,(H4,8,9,10,11,12)

InChI Key

DKCNEPJKPMJYRI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)N=C(NC2=O)N

Canonical SMILES

CC1=CC2=C(N1)N=C(NC2=O)N

Origin of Product

United States

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